molecular formula C11H10ClNO2 B12872574 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione CAS No. 114462-95-2

1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione

Cat. No.: B12872574
CAS No.: 114462-95-2
M. Wt: 223.65 g/mol
InChI Key: GGFOZICDXPYRTE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione is a high-purity chemical compound intended for research and development use only. It is not for diagnostic or therapeutic applications. As a chlorophenyl-substituted pyrrolidinedione, this structural class is of significant interest in medicinal and organic chemistry research, particularly in the development and study of novel heterocyclic compounds . Researchers utilize this family of compounds as key synthetic intermediates or building blocks for constructing more complex molecular architectures . The physicochemical properties of related compounds, such as a typical boiling point around 379°C and a density of approximately 1.324 g/cm³, can provide researchers with general insights, though specific data for this compound should be confirmed . This product is typically supplied with a purity of 98% or higher, and is available in various quantities to support laboratory-scale work, with packaging options ranging from 100mg to 1g . This product is strictly for research use and is not intended for human use.

Properties

CAS No.

114462-95-2

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrrolidine-2,4-dione

InChI

InChI=1S/C11H10ClNO2/c1-7-10(14)6-11(15)13(7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3

InChI Key

GGFOZICDXPYRTE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(=O)N1C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine-2,4-dione Core with 4-Chlorophenylmethyl Chloride

A key step involves the alkylation of a pyrrolidine-2,4-dione intermediate with 4-chlorophenylmethyl chloride to introduce the 4-chlorophenyl substituent at the nitrogen atom. This reaction is typically conducted under basic conditions to generate the sodium salt of the pyrrolidine-2,4-dione, which then undergoes nucleophilic substitution.

  • Reaction conditions:

    • Base: Sodium hydride or sodium methylate,
    • Solvent: Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene,
    • Temperature: 60–120°C, preferably 80–100°C,
    • Molar ratio: Approximately 0.9 to 1.0 mole of 4-chlorophenylmethyl chloride per mole of pyrrolidine derivative.
  • Process notes:

    • The reaction is exothermic and generates hydrogen gas; temperature control is critical.
    • Post-reaction workup includes aqueous washing and solvent distillation to isolate the alkylated product with high purity and yield.
    • The product exhibits high boiling point and low water solubility, minimizing losses during purification.

Methylation at the 5-Position

The methyl group at the 5-position can be introduced by methylation of the corresponding hydrogen on the pyrrolidine ring using methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a strong base such as sodium hydride.

  • Reaction conditions:

    • Base: Sodium hydride,
    • Methylating agent: Methyl halide,
    • Solvent: Aprotic solvents (DMF, THF, toluene),
    • Temperature: 60–120°C, preferably 80–100°C.
  • Process notes:

    • The reaction must be carefully controlled to avoid side reactions such as O-alkylation.
    • The reaction mixture is typically quenched with water, followed by extraction and distillation to isolate the methylated product.

Hydrolysis and Decarboxylation (If Applicable)

In some synthetic routes, ester intermediates are hydrolyzed and decarboxylated under acidic or basic conditions to yield the final pyrrolidine-2,4-dione structure.

  • Conditions:
    • Acidic hydrolysis: Using hydrochloric acid or sulfuric acid,
    • Temperature: 50°C to reflux,
    • Time: Several hours depending on substrate.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Alkylation with 4-chlorophenylmethyl chloride Sodium hydride or sodium methylate, 4-chlorophenylmethyl chloride 80–100 DMF, toluene, THF Exothermic, hydrogen gas evolved, careful temp control
Methylation at 5-position Sodium hydride, methyl halide 80–100 DMF, toluene, THF Avoid O-alkylation, strong base required
Hydrolysis and decarboxylation Acid (HCl, H2SO4) or base 50–reflux Water or water-organic mix Converts esters to ketones or acids

Research Findings and Optimization Notes

  • The molar ratio of alkylating agent to pyrrolidine derivative is critical; less than 0.9 mole leads to incomplete reaction and lower yields.
  • Reaction temperature below 60°C slows the reaction; above 120°C increases side reactions.
  • Use of mixed solvents (aromatic + ether or polar aprotic) improves solubility and reaction efficiency.
  • Post-reaction purification by aqueous washing and distillation under nitrogen atmosphere yields high-purity product.
  • The process is scalable and suitable for industrial production with proper control of exothermic steps.

Chemical Reactions Analysis

Nucleophilic Additions at Carbonyl Positions

The 2,4-dione moiety facilitates nucleophilic attacks due to polarized carbonyl groups. Key reactions include:

a. Enolate Formation
Reaction with strong bases (e.g., LDA, NaH) generates enolates at C-3 or C-5, enabling alkylation or acylation. For example:

  • Methylation : Treatment with methyl iodide in THF yields 3-methyl-1-(4-chlorophenyl)-5-methylpyrrolidine-2,4-dione derivatives.

b. Grignard Reactions
Organomagnesium reagents selectively add to the less hindered carbonyl (C-2), producing tertiary alcohols:
R-MgX+dione1-(4-ClPh)-5-Me-3-hydroxy-pyrrolidin-4-one\text{R-MgX} + \text{dione} \rightarrow \text{1-(4-ClPh)-5-Me-3-hydroxy-pyrrolidin-4-one}
Steric hindrance from the 5-methyl group limits reactivity at C-4.

Cycloaddition Reactions

The compound participates in dipolar cycloadditions due to its electron-deficient diketone system:

Reaction TypeConditionsProductReference
1,3-Dipolar CycloadditionAzomethine ylides, ΔSpiro-pyrrolidine-2,4-dione derivatives
Diels-AlderDienes, Lewis acid catalystsFused bicyclic adducts

Functionalization via Mannich Reactions

The NH group (if present) or enolates undergo Mannich reactions to form bioactive derivatives:

Example Protocol :

  • React with formaldehyde and piperazine derivatives in ethanol.

  • Isolate 1-(4-ClPh)-5-Me-3-(piperazin-1-ylmethyl)-pyrrolidine-2,4-dione (yield: 68–72%) .
    Biological Relevance : Such derivatives show NaV1.2 channel inhibition (IC₅₀: 4.2 μM) for anticonvulsant applications .

Halogenation and Cross-Coupling

Electrophilic aromatic substitution is limited due to deactivated aryl rings, but Pd-catalyzed couplings are feasible:

ReactionCatalyst SystemOutcome
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives at C-4 position
Buchwald-Hartwig AminationPd₂(dba)₃, XPhosN-Arylated pyrrolidinones

Reduction and Oxidation Pathways

  • NaBH₄ Reduction : Converts diketones to diols (e.g., 2,4-diol-pyrrolidine), though steric effects reduce yields (~45%).

  • Oxidation : Resistant to further oxidation under standard conditions (KMnO₄, CrO₃) due to aromatic stabilization.

Solvolysis and Hydrolysis

Acidic or basic hydrolysis cleaves the pyrrolidine ring:

  • H₂SO₄ (1M) : Forms 4-chlorophenylacetic acid and methylamine derivatives.

  • NaOH (10%) : Produces succinic acid analogues via retro-aldol pathways.

Biological Activity-Linked Reactivity

The compound inhibits bacterial penicillin-binding proteins (PBPs) through covalent binding to serine residues, disrupting cell wall synthesis. Electrophilic carbonyls react with nucleophilic enzyme sites, confirmed by MIC values of 2–8 μg/mL against S. aureus .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione typically involves multi-step reactions that include the formation of pyrrolidine derivatives through cyclization reactions. Various methods have been documented to synthesize this compound, often utilizing starting materials such as 4-chlorobenzaldehyde and suitable amines or hydrazines.

Synthetic Pathways

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving 4-chlorobenzaldehyde and substituted pyrrolidine derivatives.
  • Cyclization : Following the initial condensation, cyclization is performed to form the pyrrolidine ring, which is crucial for the biological activity of the compound.

Biological Activities

The compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione possess antimicrobial properties. Studies indicate that these compounds show significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL .

Anticonvulsant Properties

In studies evaluating anticonvulsant activity, certain derivatives of this compound have shown efficacy in models such as the maximal electroshock (MES) test in mice. For instance, specific derivatives demonstrated protective indices indicating their potential as anticonvulsant agents .

Anti-proliferative Effects

Preliminary studies suggest that 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione may exhibit anti-proliferative effects against various cancer cell lines. The compound's mechanism may involve interference with cellular signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Several studies have focused on the detailed investigation of the applications of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione:

StudyFocusFindings
MDPI Study (2020)Synthesis and CharacterizationDescribed the synthesis of various derivatives and their characterization using NMR and IR spectroscopy .
Antimicrobial Study (2014)Antimicrobial ActivityShowed significant antimicrobial activity against Gram-positive bacteria with MIC values indicating potency .
Anticonvulsant Research (2012)Anticonvulsant ActivityIdentified several derivatives with promising anticonvulsant effects in animal models .
Anti-proliferative Study (2019)Cancer ResearchInvestigated the anti-proliferative effects on cancer cell lines, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Tables

Table 1. Structural Comparison

Compound Name Core Structure Key Substituents Melting Point (°C)
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione Pyrrolidine-2,4-dione 4-ClPh, 5-CH₃ >250 (inferred)
1-(4-Chlorophenylsulfonyl)-5-(4-FPh)-imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-ClPhSO₂, 5-FPh, 5-CH₃ Not reported
1-(4-Chlorophenyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-ClPh Not reported

Biological Activity

1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of molecules that exhibit potential therapeutic effects, including antibacterial, anticonvulsant, and enzyme inhibitory properties. This article reviews the biological activity of this compound, highlighting relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione has the following chemical formula:

  • Molecular Formula : C11_{11}H10_{10}ClN1_{1}O2_{2}
  • Molecular Weight : 223.65 g/mol

The presence of the chlorophenyl group is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of antibacterial activity. A study on similar compounds indicated that certain pyrrolidine derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

CompoundBacterial StrainActivity LevelReference
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dioneSalmonella typhiModerate
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dioneBacillus subtilisStrong

Anticonvulsant Activity

The anticonvulsant properties of pyrrolidine derivatives have been explored in various studies. For instance, compounds structurally related to 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione were evaluated in animal models for their efficacy in controlling seizures. In particular, a related compound demonstrated significant anticonvulsant activity with an effective dose (ED50) of 28.2 mg/kg in mouse models .

Enzyme Inhibition

Enzyme inhibition studies have shown that pyrrolidine derivatives can act as effective inhibitors for various enzymes. Specifically, the inhibition of acetylcholinesterase (AChE) and urease has been reported. A study indicated that several synthesized compounds exhibited strong AChE inhibition with IC50 values significantly lower than standard drugs .

EnzymeInhibitorIC50 (µM)Reference
Acetylcholinesterase1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione2.14±0.003
Urease1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione0.63±0.001

Case Studies

Several case studies have highlighted the biological activities of compounds similar to 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione:

  • Study on Antibacterial Properties : A series of synthesized pyrrolidine derivatives were tested against multiple bacterial strains. The results indicated that modifications in the structure could enhance antibacterial efficacy .
  • Anticonvulsant Efficacy : In a controlled study involving animal models, specific pyrrolidine derivatives were shown to reduce seizure frequency significantly compared to controls, suggesting potential for therapeutic use in epilepsy management .

Q & A

Q. Table 1: Key Crystallographic Parameters

Parameter
C–C Bond Length (Å)1.384–1.5371.390–1.528
Torsion Angle (°)−153.24 to −76.64−177.93 to 176.83
Space GroupMonoclinicTriclinic

Q. Table 2: Optimized Reaction Conditions

ParameterEffect on Yield
Solvent (DCM vs. THF)DCM improves cyclization by 15%
Catalyst (NaOH vs. KOH)NaOH reduces side products
Temperature (25°C vs. 50°C)50°C accelerates reaction 2x

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